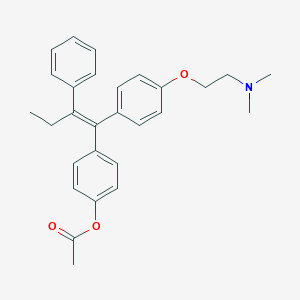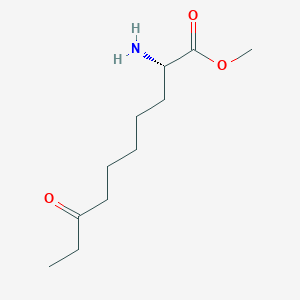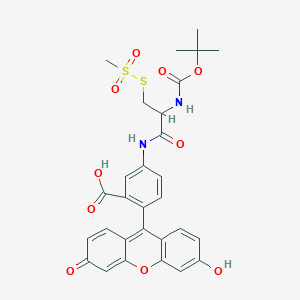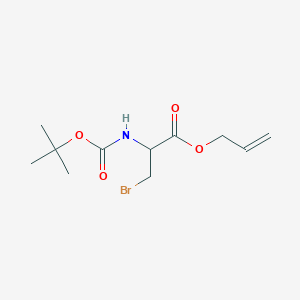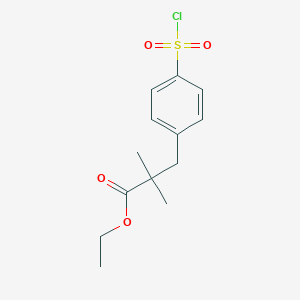
5-Methylpyrimidine
Übersicht
Beschreibung
5-Methylpyrimidine is a pyrimidine derivative with the molecular formula C5H6N2 . It is a compound that has received significant interest due to its diverse biological potential .
Synthesis Analysis
The synthesis of 5-Methylpyrimidine and related nucleosides has been described in various studies . A suitably protected 2-methylthiopyrimidine nucleoside was selected as the precursor for installing a hydroxyimino moiety at the C-2 position .Molecular Structure Analysis
The molecular structure of 5-Methylpyrimidine consists of a pyrimidine ring with a methyl group attached to the 5th carbon . The molecular weight is 94.1145 .Chemical Reactions Analysis
5-Methylpyrimidine derivatives have shown significant activity in various chemical reactions. For instance, they have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
5-Methylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 153.0±0.0 °C at 760 mmHg, and a vapour pressure of 4.4±0.2 mmHg at 25°C . It also has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 92.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Epigenetic Markers and DNA Demethylation
5-Methylpyrimidine dioxygenases (5mYOXs) are enzymes that catalyze the oxidation of 5-methylpyrimidine on nucleic acid polymers to 5-hydroxylpyrimidine (5hmY), and in some cases 5-formylpyrimidine and 5-carboxylpyrimidine . In eukaryotes, these modified bases function as epigenetic markers and/or as intermediates in DNA demethylation .
Evasion of Host Cell Immune Responses
In bacterial viruses, the generation of 5hmY is an initial step in the hypermodification of DNA for evasion of host cell immune responses .
Next-Generation Sequencing Applications
5mYOX enzymes are being employed in next-generation sequencing applications for mapping 5mC and hypermodified derivatives at single-base resolution across entire genomes .
Inhibition of EGFR Mutants
A series of 5-methylpyrimidine-pyridinone derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants . These inhibitors have shown potential in the treatment of non-small-cell lung cancers, a major subtype of lung cancers .
Antimicrobial Applications
Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold, which includes 5-methylpyrimidine, has found widespread therapeutic applications, including antimicrobial applications .
Antimalarial Applications
The pyrimidine scaffold, including 5-methylpyrimidine, has also been used in the development of antimalarial drugs .
Antiviral Applications
5-Methylpyrimidine has been used in the development of antiviral drugs due to its structural diversity and synthetic accessibility .
Anticancer Applications
The pyrimidine scaffold, including 5-methylpyrimidine, has been used in the development of anticancer drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGNOYAGHYUFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062115 | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine | |
CAS RN |
2036-41-1 | |
| Record name | 5-Methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5-Methylpyrimidine has a molecular formula of C5H6N2 and a molecular weight of 94.12 g/mol.
ANone: Several studies have investigated the spectroscopic properties of 5-Methylpyrimidine:
- Vibrational Spectroscopy: Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule. These studies have assigned specific vibrational frequencies to different functional groups and have been used to investigate the effects of substitutions on the pyrimidine ring. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy has been used to study the electronic transitions in 5-Methylpyrimidine and its derivatives. The observed absorption bands provide insights into the electronic structure of the molecule and can be used to monitor photochemical reactions. [, , ]
- NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential tools for characterizing the structure of 5-Methylpyrimidine and its derivatives. These techniques provide information about the number and types of protons and carbons in the molecule, as well as their chemical environment. [, , , ]
ANone: Several studies demonstrate the impact of structural modifications on the biological activity of 5-Methylpyrimidine derivatives:
- C-6 Substitutions: Research on C-6 alkylated pyrimidine derivatives, such as 6-((1-[(18)F]-fluoro-3-hydroxypropan-2-yloxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione ([(18)F]FHOMP), explored their potential as PET imaging agents for HSV1-tk gene expression. [] These modifications aim to improve targeting and uptake by cells expressing the HSV1-tk gene.
- Carbocyclic Analogues: Studies have synthesized and evaluated carbocyclic analogues of 5-Methylpyrimidine nucleosides, such as those derived from 7-oxabicyclo[2.2.1]heptane-2-methanol. [] These modifications seek to alter the nucleoside's interaction with viral enzymes and improve antiviral activity.
- Halogenation: Investigations into the effects of halogenation on the pyrimidine ring, particularly at the 5-position, have explored their influence on vibrational frequencies and modes. [] These studies provide insights into the impact of substituents on the molecule's physicochemical properties.
ANone: 5-Methylpyrimidine derivatives have found applications in various areas:
- Antiviral Agents: Research has focused on developing 5-Methylpyrimidine nucleoside analogues as potential antiviral agents. For example, carbocyclic 4'-C-hydroxymethyl analogues of azidodeoxythymidine (AZT) have been synthesized and evaluated for their antiviral properties. []
- PET Imaging Agents: C-6 alkylated pyrimidine derivatives, such as [(18)F]FHOMP, have shown potential as PET imaging agents for monitoring HSV1-tk gene expression. []
- Materials Science: Fluorene-based conjugated polymers incorporating 5-Methylpyrimidine units have been investigated for their optical properties and potential use as mercury(II) sensors. []
ANone: Computational chemistry plays a vital role in understanding the properties and behavior of 5-Methylpyrimidine and its derivatives:
- Molecular Modeling: Computational tools are used to build and optimize 3D models of 5-Methylpyrimidine derivatives. These models provide insights into the molecule's shape, conformation, and electronic properties. [, , ]
- Docking Studies: Docking simulations are employed to predict the binding interactions of 5-Methylpyrimidine derivatives with target proteins, such as HIV reverse transcriptase. [] These studies aid in designing more potent and selective inhibitors.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structure of 5-Methylpyrimidine derivatives with their biological activity. These models help identify structural features important for activity and guide the design of new compounds. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




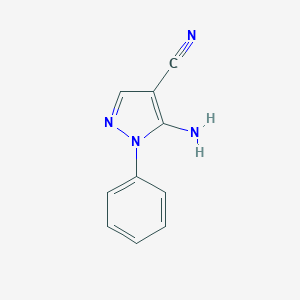

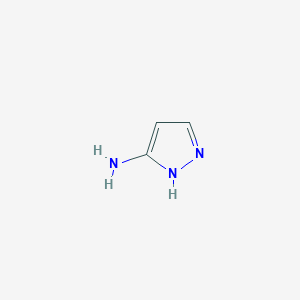
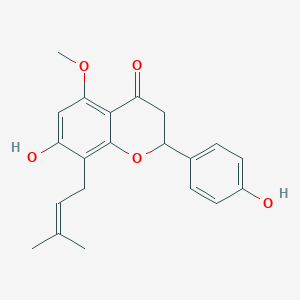
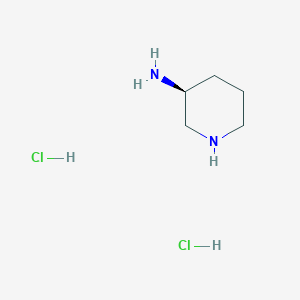

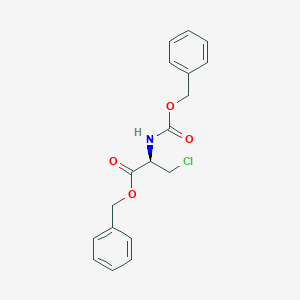
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
